

1,2,3,4-tetraphenylnaphthalene molecular structure and formula

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Compound of Interest

Compound Name: 1,2,3,4-Tetraphenylnaphthalene

Cat. No.: B1582023

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An In-depth Technical Guide to 1,2,3,4-Tetraphenylnaphthalene

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of **1,2,3,4-tetraphenylnaphthalene**, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Identity

1,2,3,4-Tetraphenylnaphthalene is a polycyclic aromatic hydrocarbon consisting of a central naphthalene core substituted with four phenyl groups at positions 1, 2, 3, and 4.^{[1][2]} Its chemical formula is $C_{34}H_{24}$.^{[2][3]} This compound is a stable, white solid crystalline substance.^{[1][4]} Due to its extensive aromatic system, it is a subject of interest in materials science, particularly for potential applications in organic electronics.^{[1][5]} While not a therapeutic agent itself, the naphthalene scaffold is a crucial building block in medicinal chemistry, found in numerous FDA-approved drugs, highlighting its importance in drug discovery.^[6]

Table 1: General and Chemical Identifiers

Identifier	Value	Reference
IUPAC Name	1,2,3,4-Tetraphenylnaphthalene	[2] [7]
CAS Number	751-38-2	[1] [3]
Molecular Formula	C ₃₄ H ₂₄	[2] [3] [8]
Molecular Weight	432.55 g/mol	[2] [3] [8]
Canonical SMILES	C1=CC=C(C=C1)C2=C(C(=C(C3=CC=CC=C32)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6	[2] [7]

| InChI Key | UCTTYTFENYGAPP-UHFFFAOYSA-N |[\[2\]](#)[\[8\]](#) |

Physicochemical and Spectroscopic Data

The physical properties of **1,2,3,4-tetraphenylnaphthalene** are well-documented. It is known to exist in two crystalline forms, which can result in different melting points.[\[2\]](#)[\[9\]](#)

Table 2: Physical Properties

Property	Value	Reference
Melting Point	199-201 °C	[1] [2] [8]
Boiling Point	486.1 ± 40.0 °C at 760 mmHg	[9] [10]
Density	~1.1 g/cm ³	[9] [10]

| Appearance | White solid / Colorless crystals |[\[1\]](#)[\[11\]](#) |

Spectroscopic analysis is critical for the structural confirmation of **1,2,3,4-tetraphenylnaphthalene**. The following table summarizes key data obtained from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 3: Spectroscopic Data Summary

Technique	Parameter	Observed Values	Reference
¹ H NMR	Chemical Shift (δ)	δ 7.65 (dd), 7.39 (dd), 7.28–7.17 (m), 6.84 (s)	[12]
(300 MHz, CDCl ₃)			
¹³ C NMR	Chemical Shift (δ)	δ 140.53, 139.59, 138.90, 138.42, 132.03, 131.32, 127.54, 127.00, 126.58	[12]
(151 MHz, CDCl ₃)			

| Mass Spec. (EI) | Molecular Ion (m/z) | 432 (M⁺) | [7] |

Synthesis and Experimental Protocols

The most common laboratory synthesis of **1,2,3,4-tetraphenylnaphthalene** serves as a classic example of a Diels-Alder reaction involving an unstable intermediate.[2][10] The process involves the *in situ* generation of benzyne, which acts as the dienophile, and its subsequent trapping by tetraphenylcyclopentadienone (the diene).[2]

This protocol is based on the reaction of anthranilic acid and isopentyl nitrite to generate benzyne, which then reacts with tetraphenylcyclopentadienone.[11]

1. Reagent Preparation:

- A reaction vessel (e.g., a 5-mL conical vial) is charged with tetraphenylcyclopentadienone, anthranilic acid, and 1,2-dimethoxyethane as the solvent.[11]
- In a separate vial, isopentyl nitrite is dissolved in 1,2-dimethoxyethane.[11]

2. Reaction Execution:

- The mixture containing tetraphenylcyclopentadienone and anthranilic acid is heated to boiling (approx. 140°C).[11]

- The isopentyl nitrite solution is added dropwise to the boiling mixture through a condenser. [11] The formation of benzyne begins, which is immediately trapped by the diene.
- The reaction is allowed to proceed at boiling for approximately 30 minutes, during which the dark color of the tetraphenylcyclopentadienone fades to a yellow-orange hue.[4]

3. Product Isolation and Purification:

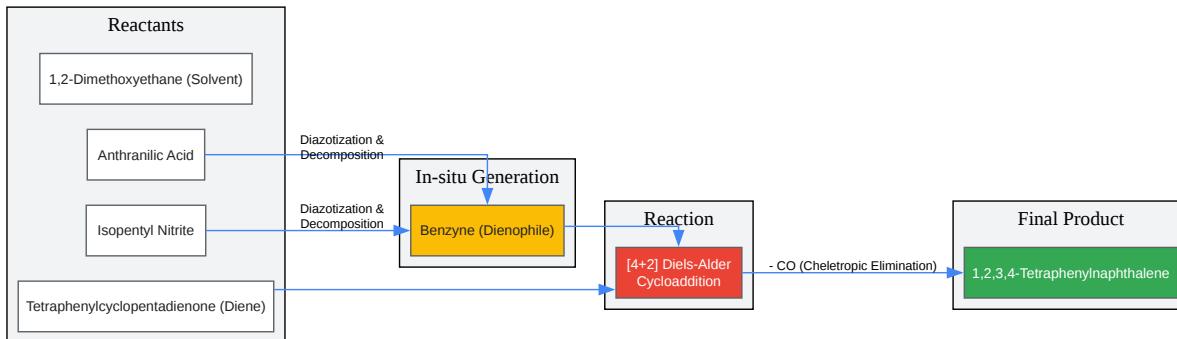
- The reaction mixture is cooled to room temperature.[4]
- The cooled solution is added to a mixture of water and methanol, causing the crude product to precipitate out as a solid.[4]
- The precipitate is collected via vacuum filtration (e.g., using a Hirsch funnel).[11]
- The crude product is purified by recrystallization, typically from a hot solvent such as isopropyl alcohol.[4][11] The solution is cooled slowly to room temperature and then in an ice bath to maximize crystal formation.[11]
- The purified, colorless crystals of **1,2,3,4-tetraphenylnaphthalene** are collected by filtration and dried.[11]

4. Characterization:

- The identity and purity of the final product are confirmed by melting point determination and spectroscopic methods such as Infrared (IR) and NMR spectroscopy.[4]

Visualized Synthesis Workflow

The synthesis of **1,2,3,4-tetraphenylnaphthalene** can be visualized as a multi-step workflow involving the formation of an unstable intermediate followed by a cycloaddition and subsequent elimination.

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Caption: Synthetic pathway of **1,2,3,4-tetraphenylnaphthalene**.

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